molecular formula C6H5N3O B6597505 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile CAS No. 944892-04-0

6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile

Cat. No.: B6597505
CAS No.: 944892-04-0
M. Wt: 135.12 g/mol
InChI Key: OTKHLNMEHLPOAL-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical importance. This compound is known for its diverse applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile typically involves the reaction of β-amino enones with methylene active nitriles. One common method is the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile, followed by acid-induced cyclization . This reaction proceeds through the formation of intermediate compounds, which undergo cyclization to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound can be achieved through a scalable and efficient one-pot synthesis using Montmorillonite-KSF as a catalyst. This method offers a green and cost-effective approach, with high yields and short reaction times under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have significant biological activities .

Scientific Research Applications

6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

6-methyl-2-oxo-1H-pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-4-2-5(3-7)9-6(10)8-4/h2H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKHLNMEHLPOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944892-04-0
Record name 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile
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